molecular formula C22H21F4NO3 B4358583 N-(2-ADAMANTYL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE

N-(2-ADAMANTYL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE

Cat. No.: B4358583
M. Wt: 423.4 g/mol
InChI Key: ROAHLIBSSQJAMY-UHFFFAOYSA-N
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Description

N-(2-ADAMANTYL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE is a synthetic organic compound characterized by its unique adamantyl and tetrafluorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ADAMANTYL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and tetrafluorophenoxy intermediates. These intermediates are then coupled using a series of reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions . The final step involves the formation of the furamide structure through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-ADAMANTYL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The adamantyl and tetrafluorophenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(2-ADAMANTYL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ADAMANTYL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity and selectivity. The tetrafluorophenoxy group can participate in various interactions, such as hydrogen bonding and π-π stacking, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantyl and tetrafluorophenoxy derivatives, such as:

Uniqueness

N-(2-ADAMANTYL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-adamantyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4NO3/c23-15-8-16(24)19(26)21(18(15)25)29-9-14-1-2-17(30-14)22(28)27-20-12-4-10-3-11(6-12)7-13(20)5-10/h1-2,8,10-13,20H,3-7,9H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAHLIBSSQJAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=C(O4)COC5=C(C(=CC(=C5F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-ADAMANTYL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE
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N-(2-ADAMANTYL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE
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N-(2-ADAMANTYL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE
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N-(2-ADAMANTYL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE

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